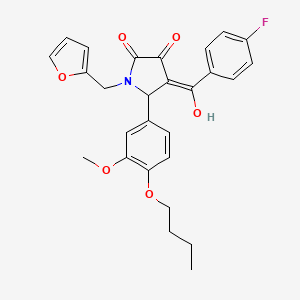![molecular formula C17H15BrN2O3 B5311479 N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, also known as ABV-963, is a small molecule inhibitor that targets the enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of carotenoids and plastoquinone, which are essential components of photosynthesis in plants. ABV-963 has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide works by inhibiting the activity of the enzyme HPPD, which is involved in the biosynthesis of carotenoids and plastoquinone. By inhibiting this enzyme, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide disrupts the biosynthesis of these essential components of photosynthesis, leading to a decrease in photosynthetic activity.
Biochemical and Physiological Effects:
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to have a number of biochemical and physiological effects. In plants, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide inhibits the biosynthesis of carotenoids and plastoquinone, leading to a decrease in photosynthetic activity. In animals, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide is its specificity for the enzyme HPPD, which allows for targeted inhibition of this enzyme without affecting other biochemical pathways. However, one of the limitations of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide. One area of research is in the development of more effective methods for synthesizing N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide and other HPPD inhibitors. Another area of research is in the identification of new applications for N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, including its potential use in the treatment of other diseases beyond neurodegenerative disorders. Finally, there is a need for further research on the potential side effects and toxicity of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, particularly in relation to its use in humans.
Synthesemethoden
The synthesis of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide involves a multi-step process that includes the reaction of 2-bromobenzoyl chloride with allylamine, followed by the reaction of the resulting product with 2-furylboronic acid. The final step involves the coupling of the intermediate product with N,N-dimethylformamide dimethyl acetal to yield N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been studied extensively for its potential use in various scientific research applications. One of the major areas of research is in the field of plant biology, where N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to inhibit the biosynthesis of carotenoids and plastoquinone, leading to a decrease in photosynthetic activity. N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-9-19-17(22)15(11-12-6-5-10-23-12)20-16(21)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,22)(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHUTBQWRZLDMF-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5311405.png)
![4-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5311411.png)
![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5311416.png)
![butyl 4-{2,5-dioxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5311419.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B5311426.png)
![2-(1,3-benzodioxol-5-yl)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5311434.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5311441.png)
![3-{[1-(butoxyacetyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5311458.png)
![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)

![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)